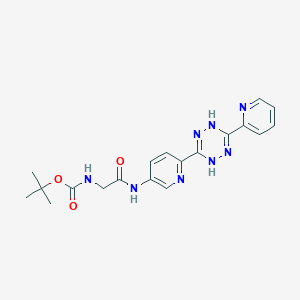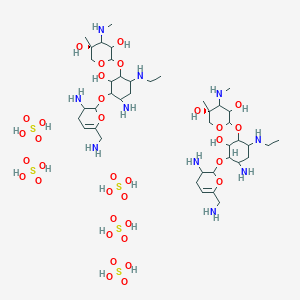
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C13H17NO3 It is a derivative of nicotinaldehyde, featuring tert-butoxy and cyclopropoxy groups attached to the nicotinaldehyde core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-4-cyclopropoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the protection of the aldehyde group followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The reaction temperatures can vary, but they are generally maintained at ambient to slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols.
Applications De Recherche Scientifique
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Tert-butoxy-4-cyclopropoxynicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butoxy and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Tert-butoxy-4-cyclopropoxynicotinic acid
- 6-Tert-butoxy-4-cyclopropoxynicotinamide
- 6-Tert-butoxy-4-cyclopropoxynicotinyl chloride
Uniqueness
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tert-butoxy and cyclopropoxy groups distinguishes it from other nicotinaldehyde derivatives, potentially leading to unique applications in various fields .
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12-6-11(16-10-4-5-10)9(8-15)7-14-12/h6-8,10H,4-5H2,1-3H3 |
Clé InChI |
JIVUPPAUYDQDOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
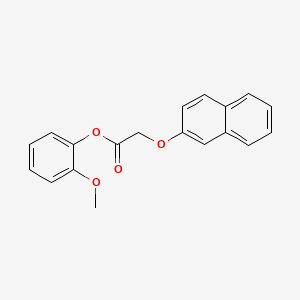
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)

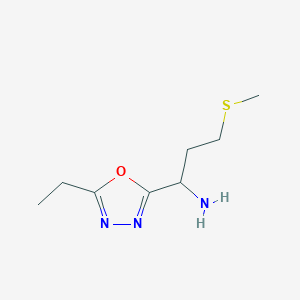
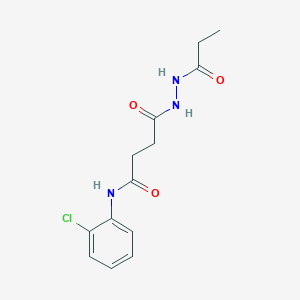
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
